molecular formula C12H10Br4O4 B12294444 Butyl hydrogen tetrabromophthalate CAS No. 42597-49-9

Butyl hydrogen tetrabromophthalate

Cat. No.: B12294444
CAS No.: 42597-49-9
M. Wt: 537.82 g/mol
InChI Key: NMYAGQGGKVRMGI-UHFFFAOYSA-N
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Description

Butyl hydrogen tetrabromophthalate is a chemical compound with the molecular formula C12H10Br4O4. It is an ester derivative of phthalic acid, characterized by the presence of four bromine atoms. This compound is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl hydrogen tetrabromophthalate typically involves the esterification of tetrabromophthalic anhydride with butanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Butyl hydrogen tetrabromophthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tetrabromophthalic acid.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming less brominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

    Oxidation: Tetrabromophthalic acid.

    Reduction: Less brominated phthalate derivatives.

    Substitution: Hydroxyl or amino-substituted phthalates.

Scientific Research Applications

Butyl hydrogen tetrabromophthalate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated aromatic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of brominated pharmaceuticals.

    Industry: It is used as a flame retardant in various materials, including plastics and textiles, due to its high bromine content.

Mechanism of Action

The mechanism of action of butyl hydrogen tetrabromophthalate involves its interaction with biological molecules. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential disruptions in cellular processes. The compound’s ability to act as an endocrine disruptor is attributed to its structural similarity to natural hormones, allowing it to bind to hormone receptors and interfere with normal hormonal signaling pathways.

Comparison with Similar Compounds

    Tetrabromophthalic anhydride: A precursor in the synthesis of butyl hydrogen tetrabromophthalate.

    Tetrabromobisphenol A: Another brominated compound used as a flame retardant.

    Hexabromocyclododecane: A brominated flame retardant with similar applications.

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical properties compared to other brominated compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research and industry.

Properties

CAS No.

42597-49-9

Molecular Formula

C12H10Br4O4

Molecular Weight

537.82 g/mol

IUPAC Name

2,3,4,5-tetrabromo-6-butoxycarbonylbenzoic acid

InChI

InChI=1S/C12H10Br4O4/c1-2-3-4-20-12(19)6-5(11(17)18)7(13)9(15)10(16)8(6)14/h2-4H2,1H3,(H,17,18)

InChI Key

NMYAGQGGKVRMGI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O

Origin of Product

United States

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